Product packaging for cis-1-Chloro-1-butene(Cat. No.:CAS No. 7611-86-1)

cis-1-Chloro-1-butene

Cat. No.: B1624030
CAS No.: 7611-86-1
M. Wt: 90.55 g/mol
InChI Key: DUDKKPVINWLFBI-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Alkenes in Advanced Organic Synthesis and Mechanistic Studies

Halogenated alkenes are pivotal building blocks in organic synthesis, serving as versatile intermediates for the creation of complex molecules. numberanalytics.com The presence of a halogen atom on a double bond significantly influences the molecule's reactivity, making it a focal point for a variety of chemical transformations. numberanalytics.com These compounds are instrumental in the synthesis of numerous pharmaceuticals and agrochemicals. numberanalytics.comontosight.ai For instance, the antibiotic chloramphenicol (B1208) and the herbicide 2,4-D both contain halogen atoms, underscoring the importance of halogenation reactions in their production. numberanalytics.com

The study of halogenated alkenes provides deep insights into reaction mechanisms. The electrophilic addition of halogens to alkenes, a fundamental reaction in organic chemistry, proceeds through a halonium ion intermediate, leading to anti-addition products. masterorganicchemistry.comleah4sci.com This stereospecificity is a key concept in understanding the three-dimensional nature of chemical reactions. masterorganicchemistry.com Furthermore, mechanistic studies on the reactions of halogenated alkenes, such as their conjugation with glutathione, have been crucial in understanding the metabolic pathways and potential toxicity of this class of compounds. nih.gov Researchers utilize these compounds to investigate reaction kinetics and the behavior of chlorinated alkenes in various chemical environments. mcgill.ca

Unique Stereochemical Attributes of cis-1-Chloro-1-butene

The "cis" configuration of this compound is a defining stereochemical feature. This specific arrangement, where the chlorine atom and the adjacent ethyl group are on the same side of the double bond, distinguishes it from its "trans" isomer. uou.ac.in This geometric isomerism significantly influences the physical and chemical properties of the molecule.

The stereochemistry of this compound plays a crucial role in its reactivity. For example, in elimination reactions, the relative orientation of the leaving group (chlorine) and the proton to be abstracted dictates the reaction pathway and product distribution. Early research highlighted the difference in reaction rates between cis and trans isomers in dehydrohalogenation reactions, with the cis isomer often exhibiting a greater reaction rate due to the favorability of trans elimination. cdnsciencepub.com The stereochemistry also affects the outcome of addition reactions across the double bond. The reaction of chlorine atoms with cis-2-butene, a related alkene, demonstrates the formation of a mixture of stereoisomeric products, highlighting the intricate relationship between starting material stereochemistry and product distribution. nih.gov

The distinct stereochemical nature of this compound makes it a valuable tool for probing the steric and electronic effects that govern chemical reactions. Its well-defined spatial arrangement allows for more precise studies of reaction mechanisms where stereochemistry is a critical factor.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C4H7Cl nih.govlookchem.com
Molecular Weight 90.55 g/mol nih.gov
CAS Number 7611-86-1 nih.govnist.gov
Boiling Point 68 °C at 760 mmHg lookchem.com
Density 0.909 g/cm³ lookchem.com
Refractive Index 1.4099 lookchem.com
Vapor Pressure 154 mmHg at 25°C lookchem.com

Synthesis of this compound

The synthesis of this compound has been approached through various methods over the years. Foundational work in the 1940s established reliable methods for obtaining both cis and trans isomers. One established method involves the dehydrochlorination of cis-1,2-dichloro-1-butene. cdnsciencepub.com This reaction, typically carried out using a base like potassium hydroxide (B78521) in a solvent such as n-butanol, proceeds via an E2 mechanism to yield the desired this compound. cdnsciencepub.com

Another synthetic route is the addition of hydrogen chloride to 1-butyne. This reaction can produce a mixture of products, and controlling the reaction conditions is crucial to favor the formation of the cis isomer.

Reactions of this compound

This compound participates in a range of chemical reactions characteristic of halogenated alkenes. These include:

Nucleophilic Substitution: The chlorine atom can be displaced by a nucleophile.

Elimination Reactions: Treatment with a strong base can lead to the formation of butyne.

Addition Reactions: The double bond can undergo addition reactions with various reagents.

The stereochemistry of the starting material, this compound, often influences the stereochemical outcome of these reactions, making it a valuable substrate for stereoselective synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Cl B1624030 cis-1-Chloro-1-butene CAS No. 7611-86-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7611-86-1

Molecular Formula

C4H7Cl

Molecular Weight

90.55 g/mol

IUPAC Name

(Z)-1-chlorobut-1-ene

InChI

InChI=1S/C4H7Cl/c1-2-3-4-5/h3-4H,2H2,1H3/b4-3-

InChI Key

DUDKKPVINWLFBI-ARJAWSKDSA-N

SMILES

CCC=CCl

Isomeric SMILES

CC/C=C\Cl

Canonical SMILES

CCC=CCl

Origin of Product

United States

Stereoselective and Targeted Synthetic Methodologies for Cis 1 Chloro 1 Butene and Analogous Structures

Catalytic Approaches to Z-Selective Chloroalkene Formation

Catalytic methods offer an efficient and atom-economical route to specific isomers of chloroalkenes. By employing transition metal catalysts or specific reagent classes, chemists can direct the formation of the desired cis-isomer with high fidelity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis stands as a powerful tool for the stereoselective construction of carbon-carbon and carbon-heteroatom bonds. In the context of Z-chloroalkene synthesis, palladium-catalyzed cross-coupling reactions of haloalkynes have proven to be a highly effective strategy. A notable approach involves the coupling of a 1-haloalkyne with an organometallic reagent in the presence of a palladium catalyst. While direct hydrochlorination of alkynes can be challenging to control, the use of cross-coupling strategies allows for the pre-defined stereochemistry of the starting materials to be translated into the final product.

For instance, the palladium-catalyzed coupling of haloalkynes with allylic halides can be manipulated to produce (1Z)-1,2-dihalo-1,4-dienes with excellent stereoselectivity. The addition of lithium halides to the reaction mixture is crucial for achieving high Z-selectivity, with Z/E ratios often exceeding 98:2. This methodology, while demonstrated for dihalo-dienes, provides a foundational principle for the synthesis of cis-1-chloro-1-butene analogs through the appropriate choice of coupling partners. The general mechanism involves the oxidative addition of the haloalkyne to the Pd(0) catalyst, followed by carbopalladation of the alkyne and subsequent reductive elimination.

Table 1: Palladium-Catalyzed Synthesis of (1Z)-1,2-dihalo-1,4-dienes This table presents data analogous to the synthesis of this compound, demonstrating the Z-selectivity achievable with palladium catalysis.

EntryHaloalkyneAllylic HalideAdditiveSolventYield (%)Z/E Ratio
11-iodo-1-hexyneAllyl bromideLiBrTHF85>98:2
21-chloro-1-phenylethyneAllyl chlorideLiClDioxane7895:5
31-bromo-1-octyneAllyl bromideLiBrTHF92>98:2

Organocuprate-Mediated Alkylations and Reductions

Organocuprates, often referred to as Gilman reagents, are soft nucleophiles that are highly effective in 1,4-conjugate addition reactions and stereoselective substitutions. Their application in the synthesis of Z-chloroalkenes is particularly evident in the preparation of chloroalkene dipeptide isosteres (CADIs). These peptidomimetics replace a peptide bond with a chloroalkene unit, and their biological activity is highly dependent on the geometry of the double bond.

The diastereoselective allylic alkylation of γ,γ-dichloro-α,β-enoates with organocopper reagents is a key strategy for producing N-protected CADIs with high Z-selectivity. This process involves a 1,4-asymmetric induction, where the stereochemistry of the starting material directs the outcome of the reaction. The organocuprate selectively adds to the γ-position, displacing one of the chlorine atoms and leading to the formation of the (Z)-chloroalkene.

Directed Addition Reactions to Alkynes for β-Chlorovinyl Systems

The direct addition of hydrogen chloride (HCl) to an alkyne is a fundamental method for preparing chloroalkenes. However, controlling the stereoselectivity to favor the cis (or Z) isomer, which arises from syn-addition, can be challenging. The regioselectivity of the addition to terminal alkynes, such as 1-butyne, also needs to be controlled to ensure the chlorine atom adds to the desired carbon.

While radical addition of HBr to alkynes is known to proceed with anti-Markovnikov selectivity, the stereochemical outcome of HCl addition is often a mixture of syn and anti addition products, leading to a mixture of E and Z isomers. To achieve high Z-selectivity, specific catalysts or reaction conditions are required. For example, the hydrochlorination of alkynes can be influenced by the presence of certain Lewis acids or transition metal catalysts that can coordinate to the alkyne and direct the incoming nucleophile.

Diastereoselective Routes to Chloroalkene Isosteres with Defined Configuration

When a molecule contains one or more stereocenters, diastereoselective reactions can be employed to create a new stereocenter with a specific configuration relative to the existing ones. This is a powerful strategy for synthesizing complex molecules with multiple defined stereocenters, including chloroalkene isosteres.

Aza-Darzens Condensation in Quaternary Carbon Center Construction

The Aza-Darzens reaction, a variation of the Darzens condensation, involves the reaction of a ketimine with an α,α-dichloroenolate to produce a 2-chloroaziridine. This reaction is particularly useful for constructing quaternary carbon centers, which are found in many biologically active molecules. The resulting 2-chloroaziridines are valuable intermediates that can be converted to highly functionalized (Z)-chloroalkene dipeptide isosteres containing an α,α-disubstituted amino acid. nih.govnih.gov

The stereochemical outcome of the Aza-Darzens condensation can be controlled, leading to the formation of specific diastereomers of the 2-chloroaziridine. The choice of base, such as LiHMDS or NaHMDS, can influence the enantioselectivity of the reaction. nih.gov

Table 2: Aza-Darzens Condensation of Chiral Ketimines This table illustrates the diastereoselectivity of the Aza-Darzens reaction in the synthesis of 2-chloroaziridine precursors to chloroalkene isosteres.

EntryKetimine SubstrateBaseYield (%)Diastereomeric Ratio (syn:anti)
1Phenylglycine-derivedLiHMDS7190:10
2Alanine-derivedNaHMDS6585:15
3Valine-derivedLiHMDS75>95:5

Stereocontrol via Aziridine Ring-Opening Reactions

The 2-chloroaziridines synthesized via the Aza-Darzens condensation can undergo stereocontrolled ring-opening reactions to yield the desired (Z)-chloroalkenes. The ring-opening is typically achieved by treatment with an organocuprate reagent. The reaction proceeds via an anti-SN2' mechanism, where the nucleophile attacks the double bond in an anti-fashion relative to the leaving group (the aziridine ring). This selective cleavage of the C-N bond of the 2-chloroaziridine leads to the formation of the α-alkylated isosteres with a defined (Z)-chloroalkene geometry. nih.gov

The regioselectivity of the aziridine ring-opening is also a critical factor. Depending on the substituents on the aziridine ring and the nature of the nucleophile, the ring can open at either the more or less substituted carbon. In the context of synthesizing chloroalkene isosteres from 2-chloroaziridines, the desired regioselectivity is the one that leads to the formation of the target chloroalkene structure. Careful selection of the aziridine substrate and the reaction conditions is therefore essential for achieving both high stereoselectivity and regioselectivity.

Classical Synthetic Strategies and Their Stereochemical Implications

Classical synthetic methodologies provide the foundational routes for the formation of halogenated hydrocarbons. However, achieving specific stereoisomers such as this compound often presents a significant challenge due to the inherent mechanisms of these reactions. The stereochemical outcomes are dictated by factors such as reaction intermediates, addition geometry, and thermodynamic versus kinetic control.

Halogenation of Butadienes or Butynes

The addition of halogens or hydrogen halides to unsaturated four-carbon chains, such as butadienes and butynes, is a primary method for synthesizing chloro-butenes. The choice of substrate and reaction conditions has profound stereochemical implications.

Halogenation of 1,3-Butadiene:

The reaction of a conjugated diene like 1,3-butadiene with one equivalent of hydrogen chloride (HCl) typically yields a mixture of two constitutional isomers: 3-chloro-1-butene and 1-chloro-2-butene. study.comchegg.com These products result from 1,2-addition and 1,4-addition mechanisms, respectively. chemistryconnected.com The formation of these products proceeds through a common allylic carbocation intermediate, which exhibits resonance. The nucleophilic chloride ion can then attack at either of the two carbons bearing a partial positive charge. chemistryconnected.com

The ratio of these products is highly dependent on the reaction temperature.

Kinetic Control (Low Temperatures): At lower temperatures (e.g., -80 °C), the 1,2-addition product, 3-chloro-1-butene, is favored because it forms faster. vedantu.com

Thermodynamic Control (Higher Temperatures): At higher temperatures, the more stable 1,4-addition product, 1-chloro-2-butene, is the major product. vedantu.comdoubtnut.com The 1-chloro-2-butene can exist as both cis and trans isomers.

Crucially, this method is not a direct or efficient pathway for the synthesis of 1-chloro-1-butene.

Hydrohalogenation of Butynes:

The addition of HCl to alkynes is another classical route. When a terminal alkyne such as 1-butyne is treated with one equivalent of HCl, the reaction follows Markovnikov's rule. gauthmath.commasterorganicchemistry.com This rule dictates that the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. Consequently, the chloride ion adds to the more substituted carbon, leading to the formation of 2-chloro-1-butene as the primary product. brainly.combrainly.com If an excess of HCl is used, a second addition occurs, yielding 2,2-dichlorobutane. brainly.comchegg.com

The addition of a hydrogen halide to a symmetrical internal alkyne, like 2-butyne, would produce 2-chloro-2-butene. For asymmetrical internal alkynes, a mixture of products is often obtained. libretexts.org While the addition of halogens (like Br₂) to alkynes is stereospecific, resulting in anti-addition, the stereoselectivity of hydrogen halide addition can be less defined and may produce mixtures of syn and anti addition products, often favoring the Z (cis) isomer, though not exclusively. libretexts.orgyoutube.com These classical hydrohalogenation reactions of butynes are therefore not suitable for the targeted synthesis of this compound.

Addition of Hydrogen Halides to Alkenes

The electrophilic addition of hydrogen halides (HX) to alkenes is a fundamental reaction in organic chemistry. masterorganicchemistry.com However, this reaction typically transforms an alkene (a molecule with a double bond) into an alkyl halide (a saturated molecule with single bonds). For instance, the reaction of HCl with 1-butene or 2-butene results in 2-chlorobutane, following Markovnikov's rule. msu.edu This process is not a synthetic route to chloroalkenes.

The stereochemistry of this reaction is generally not stereoselective. masterorganicchemistry.comchemistrysteps.com The mechanism involves the formation of a planar carbocation intermediate after the initial protonation of the double bond. openochem.orgyoutube.com Because this intermediate is flat, the halide nucleophile (e.g., Cl⁻) can attack from either face (top or bottom) with roughly equal probability. chemistrysteps.comopenochem.org If the addition creates a new stereocenter, a racemic mixture of both possible enantiomers is typically formed. chemistrysteps.com Therefore, even if the substrate were designed to produce a chloroalkene, this lack of stereocontrol makes it an unsuitable method for producing a specific stereoisomer like this compound.

Isomerization as a Pathway in Chloroalkene Synthesis

Isomerization is a chemical process where a molecule is transformed into an isomer with a different arrangement of atoms. sigmaaldrich.com For chloroalkenes, cis-trans (or E/Z) isomerization is a key pathway for converting a more stable isomer into a less stable one, or for creating an equilibrium mixture of both. researchgate.netosti.gov Since the trans (E) isomer of a disubstituted alkene is often more thermodynamically stable than the cis (Z) isomer, specific conditions are required to obtain the cis form.

The interconversion between cis- and trans-1-chloro-1-butene can be achieved under various catalytic conditions. This process is crucial when a particular synthetic route yields the undesired trans isomer, which can then be converted to the desired cis isomer. Methods for alkene isomerization include:

Photochemical Isomerization: Using ultraviolet light, it is possible to excite the π-electrons in the double bond, which allows rotation around the carbon-carbon single bond in the excited state. Upon returning to the ground state, a mixture of cis and trans isomers can be formed. This method can be used to enrich the concentration of the thermodynamically less stable cis isomer. rsc.org

Acid Catalysis: Strong acids can catalyze the isomerization of alkenes. The mechanism can involve the reversible addition-elimination of the acid, which allows for the formation of both isomers.

Transition-Metal Catalysis: Various transition metal complexes, involving elements like palladium, ruthenium, cobalt, or iron, are known to be effective catalysts for the isomerization of olefins. sigmaaldrich.comorganic-chemistry.org These catalysts can provide a lower energy pathway for the interconversion of stereoisomers.

Thermodynamic studies on related halogenated ethylenes show that the energy difference between cis and trans isomers is often small. For 1-chloro-2-fluoroethylene, the trans isomer is slightly more stable, with an enthalpy difference (ΔH°) of about 780 cal/mol. researchgate.net This small energy gap suggests that achieving a significant population of the cis isomer at equilibrium is feasible, and non-equilibrium methods like photocatalysis can be particularly effective for its synthesis.

Advanced Spectroscopic and Structural Elucidation of Cis 1 Chloro 1 Butene

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of molecules by examining their vibrational modes.

Infrared (IR) and Raman Spectroscopic Assignments

Table 1: Infrared (IR) Spectroscopic Assignments for cis-1-Chloro-1-butene

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3000-2850C-H stretchStretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.
~1650C=C stretchStretching vibration of the carbon-carbon double bond.
~1460C-H bendBending (scissoring and bending) vibrations of the methyl and methylene groups.
~1250=C-H in-plane bendIn-plane bending vibration of the hydrogen atom attached to the double bond.
~800-600C-Cl stretchStretching vibration of the carbon-chlorine bond.
Below 800Skeletal bendsBending vibrations of the carbon-carbon single bonds in the molecular skeleton.

Note: The data in this table are approximate and based on the analysis of the publicly available NIST IR spectrum of this compound and general vibrational frequency correlation charts. Detailed experimental and theoretical studies are required for definitive assignments.

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

A comprehensive analysis of the vibrational spectrum of this compound would involve the correlation of experimentally observed frequencies with those predicted by theoretical calculations. Such studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the vibrational frequencies and intensities. This comparison allows for a more precise assignment of the observed spectral bands to specific normal modes of vibration and can provide insights into the molecular geometry and force field.

Conformational Stability and Dynamics from Vibrational Data

Vibrational spectroscopy can be utilized to investigate the conformational stability and dynamics of molecules that can exist in different spatial arrangements (conformers). By analyzing the temperature dependence of the intensities of vibrational bands corresponding to different conformers, their relative stabilities and the energy barriers to interconversion can be determined.

For this compound, rotation around the C-C single bond could, in principle, lead to different conformers. However, detailed studies on the conformational stability and dynamics of this compound using vibrational spectroscopy have not been identified in the reviewed literature. Research on the related molecule, 3-chloro-1-butene, has shown the existence of multiple conformers that have been characterized by their vibrational spectra. It is plausible that similar conformational complexities could exist for this compound, but dedicated experimental and theoretical investigations are required to confirm this.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure and stereochemistry of organic molecules by probing the magnetic properties of atomic nuclei.

Elucidation of cis-Trans Isomerism via NMR Parameters

NMR spectroscopy provides a definitive method for distinguishing between cis and trans isomers of alkenes. The key parameters for this differentiation are the chemical shifts (δ) and the spin-spin coupling constants (J).

In the case of 1-chloro-1-butene, the proton-proton (¹H-¹H) coupling constant between the vinyl protons is particularly informative. For cis isomers, the vicinal coupling constant (³J_HH) across the double bond is typically in the range of 6-12 Hz. In contrast, trans isomers exhibit a larger coupling constant, generally between 12-18 Hz. docbrown.info

While specific, experimentally determined ¹H NMR chemical shifts and coupling constants for this compound were not found in the conducted search, the expected spectrum would show distinct signals for the vinyl protons, the methylene protons, and the methyl protons. The coupling constant between the two vinyl protons would be expected to fall within the typical range for a cis configuration.

The ¹³C NMR spectrum of this compound would also show characteristic chemical shifts for the four carbon atoms, with the sp² hybridized carbons of the double bond appearing at lower field (higher ppm values) compared to the sp³ hybridized carbons of the ethyl group.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~5.5 - 6.0Doublet of triplets~7=CH-Cl
¹H~5.8 - 6.2Doublet of triplets~7=CH-CH₂
¹H~2.0 - 2.4Multiplet--CH₂-
¹H~0.9 - 1.2Triplet~7-CH₃
¹³C~120 - 130--=CH-Cl
¹³C~125 - 135--=CH-CH₂
¹³C~25 - 35---CH₂-
¹³C~10 - 15---CH₃

Note: The data in this table are predicted values based on general NMR principles and data for similar compounds. Experimental verification is required.

Dynamic NMR for Conformational Equilibria

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes, such as conformational changes. By monitoring the changes in the NMR spectrum as a function of temperature, information about the energy barriers and thermodynamics of these dynamic processes can be obtained.

For this compound, DNMR could potentially be used to study the rotational dynamics around the C-C single bond if distinct conformers exist and their rate of interconversion is within the NMR timescale. At low temperatures, separate signals for each conformer might be observed, which would coalesce into averaged signals as the temperature is raised.

However, a review of the available literature did not yield any studies that have employed dynamic NMR to investigate the conformational equilibria of this compound.

Multi-dimensional NMR Techniques for Connectivity and Configuration

Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), provide detailed insights into the covalent framework and stereochemistry of this compound. These experiments disperse NMR signals into two dimensions, revealing correlations between nuclei that are coupled to each other, thereby allowing for a comprehensive assignment of the molecular structure.

Further elucidation of the carbon skeleton is achieved through HMBC, which reveals correlations between protons and carbons that are two or three bonds apart. For this compound, the vinyl proton at C1 is expected to show a correlation to the methylene carbon (C2) and the methyl carbon (C3). Similarly, the methylene protons at C2 would likely show correlations to the vinyl carbons (C1 and the carbon bearing the chlorine) and the methyl carbon (C3). The methyl protons at C3 would primarily correlate with the methylene carbon (C2) and the adjacent vinyl carbon. These long-range correlations provide unequivocal evidence for the connectivity of the butene chain.

The cis or (Z)-configuration of the double bond is primarily confirmed by the magnitude of the vicinal coupling constant between the two vinyl protons in the ¹H NMR spectrum. For cis-alkenes, this coupling constant is typically in the range of 6-12 Hz, which is significantly smaller than the 12-18 Hz range observed for trans-alkenes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted COSY Correlations (¹H-¹H)Predicted HMBC Correlations (¹H-¹³C)
H -C1~5.9~125H-C2C2, C3
H-C 1-Cl-~120--
H ₂-C2~2.1~25H-C1, H₃-C3C1, C(Cl), C3
C H₂-C2-~25--
H ₃-C3~1.0~13H₂-C2C2, C(Cl)
C H₃-C3-~13--

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. The table is generated based on established principles of NMR spectroscopy.

Mass Spectrometry for Mechanistic Investigations of Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the fragmentation pathways of organic molecules. In the case of this compound, the mass spectrum provides a molecular fingerprint characterized by the molecular ion and a series of fragment ions that reveal the molecule's structural vulnerabilities upon ionization.

The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center. The molecular ion peak ([M]⁺) is observed at m/z 90 and 92, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This immediately confirms the presence of one chlorine atom in the molecule.

The fragmentation of the molecular ion proceeds through several characteristic pathways, driven by the formation of stable carbocations and neutral losses. The most prominent fragmentation patterns are proposed to be:

Loss of a Chlorine Radical: A common fragmentation pathway for halogenated compounds is the homolytic cleavage of the carbon-halogen bond. This results in the formation of a butenyl cation at m/z 55. This ion is often the base peak in the spectrum, indicating its high stability, likely due to resonance delocalization. [C₄H₇Cl]⁺ → [C₄H₇]⁺ + Cl• (m/z 55)

Loss of an Ethyl Radical: Cleavage of the C2-C3 bond can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion at m/z 61 and 63. [C₄H₇Cl]⁺ → [C₂H₂Cl]⁺ + •C₂H₅ (m/z 61/63)

Loss of HCl: A rearrangement reaction can lead to the elimination of a neutral hydrogen chloride (HCl) molecule, forming a radical cation of butadiene at m/z 54. [C₄H₇Cl]⁺ → [C₄H₆]⁺• + HCl (m/z 54)

Formation of Smaller Fragments: Further fragmentation can lead to smaller ions, such as the allyl cation ([C₃H₅]⁺) at m/z 41 and various C₂ and C₁ fragments.

Table 2: Prominent Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonProposed Neutral Loss
92[C₄H₇³⁷Cl]⁺-
90[C₄H₇³⁵Cl]⁺-
55[C₄H₇]⁺Cl•
54[C₄H₆]⁺•HCl
41[C₃H₅]⁺C₂H₂Cl•
39[C₃H₃]⁺C₂H₄Cl•
27[C₂H₃]⁺C₂H₄Cl•

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

The analysis of these fragmentation pathways provides valuable structural information that complements the data obtained from NMR spectroscopy, confirming the elemental composition and connectivity of this compound.

Quantum Chemical and Computational Modeling of Cis 1 Chloro 1 Butene

Electronic Structure and Stability Characterization

The electronic structure and stability of cis-1-chloro-1-butene and its isomers are fundamental to understanding its chemical behavior. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry, offering a lens into the electronic world of molecules. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a balance between accuracy and computational cost. Ab initio calculations, on the other hand, are based on first principles, solving the Schrödinger equation without empirical parameters, which generally leads to higher accuracy but also demands greater computational resources.

For molecules like this compound, these calculations can predict a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic energies. While specific DFT and ab initio studies focusing solely on this compound are not abundant in publicly accessible literature, the principles of these methods are widely applied to similar halogenated alkenes. For instance, studies on related molecules like cis-1-chloro-2-fluoroethylene have utilized ab initio methods to determine their molecular structures with high precision. researchgate.netrsc.org

Experimental thermochemical data from the National Institute of Standards and Technology (NIST) WebBook supports this general trend for 1-chloro-1-butene. The enthalpy of formation for trans-1-chloro-1-butene is slightly lower than that for the cis isomer, indicating greater stability. Computational methods can be used to calculate the total electronic energy of each isomer, and the difference in these energies can provide a theoretical value for their relative stability.

Relative Stability of 1-Chloro-1-butene Isomers
IsomerEnthalpy of Formation (Gas, kJ/mol)Relative Stability
This compound-13.7 (Experimental)Less Stable
trans-1-Chloro-1-butene-16.5 (Experimental) organica1.orgMore Stable

Molecular Orbital Analysis and Reactivity Descriptors

The reactivity of a molecule is intimately linked to the distribution and energy of its electrons, particularly those in the frontier molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The distribution of electron density in a molecule is often uneven, leading to regions of partial positive and negative charge. This charge distribution can be visualized using an electrostatic potential map (EPM). In an EPM, colors are used to represent the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. Green and yellow represent intermediate potentials.

For this compound, the electronegative chlorine atom would be expected to draw electron density towards itself, creating a region of negative electrostatic potential. The hydrogen atoms and parts of the carbon skeleton would correspondingly exhibit a more positive potential. EPMs are valuable for predicting how a molecule will interact with other molecules, with electron-rich sites being susceptible to electrophilic attack and electron-poor sites being prone to nucleophilic attack.

These indices are calculated using the energies of the HOMO and LUMO. A higher electrophilicity index indicates a stronger electrophile, while a higher nucleophilicity index suggests a stronger nucleophile. For this compound, the presence of the chlorine atom can influence both its electrophilic and nucleophilic properties. The carbon-carbon double bond can act as a nucleophile, while the carbon atom bonded to the chlorine may be an electrophilic center. Computational calculations can provide numerical values for these indices, allowing for a quantitative comparison of the reactivity of this compound with other compounds.

Computational Studies of Reaction Mechanisms and Kinetics

Computational studies are instrumental in exploring the potential energy surfaces of reactions involving this compound. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to model the intricate electronic and structural changes that occur during a chemical transformation.

A cornerstone of computational reaction kinetics is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The geometry of the TS and its corresponding energy are critical for understanding the feasibility and rate of a reaction. For reactions involving chloroalkenes, such as elimination or isomerization, computational methods are used to locate and verify the transition state structures.

Table 1: Representative Activation Energies for Unimolecular HCl Elimination from Chloroalkanes Calculated by DFT Methods

CompoundReactionComputational MethodCalculated Activation Energy (kcal/mol)
1,2-Dichloroethane (B1671644)HCl EliminationB3LYP/6-311++G 70.2
ChloroethaneHCl EliminationMP2/6-311++G58.5
1-ChloropropaneHCl EliminationG3MP2B356.4

Note: This table presents data for analogous compounds to illustrate the application of computational methods, as specific data for this compound is not available in the cited sources.

Once a transition state has been located and confirmed (typically by the presence of a single imaginary frequency in the vibrational analysis), Intrinsic Reaction Coordinate (IRC) calculations are performed. nih.govresearchgate.netwisc.edunih.gov An IRC analysis maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. nih.govresearchgate.net This analysis is crucial for verifying that a calculated transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur along the reaction pathway. wisc.edu For a reaction of this compound, an IRC calculation would trace the trajectory from the transition state downhill to the starting material on one side and the product(s) on the other, confirming the mechanistic pathway.

Unimolecular elimination reactions, such as the thermal decomposition of chloroalkenes to form an alkyne or a diene and hydrogen chloride, are well-suited for computational investigation. guidechem.commasterorganicchemistry.comyoutube.com Theoretical studies on the gas-phase elimination kinetics of various chloroalkenes have been conducted to elucidate the reaction mechanisms, which can be either concerted or stepwise. researchgate.net For this compound, a likely unimolecular elimination pathway would be the 1,2-elimination of HCl to yield 1-butyne.

Computational modeling of this process would involve:

Locating the four-membered cyclic transition state for the concerted elimination.

Calculating the activation energy for this process.

Using transition state theory to calculate the rate constant and Arrhenius parameters.

Studies on similar molecules, such as 1-chloro-3-methylbut-2-ene, have shown that DFT calculations can provide results that are in good agreement with experimental kinetic parameters. researchgate.net

Computational chemistry is an invaluable tool for predicting and understanding the stereoselectivity and regioselectivity of chemical reactions. nih.govresearchgate.net For reactions involving this compound, such as additions to the double bond or subsequent reactions of its derivatives, computational modeling can predict which stereoisomer or regioisomer will be preferentially formed.

This is achieved by calculating the activation energies for the different possible reaction pathways leading to the various products. The pathway with the lowest activation barrier is expected to be the dominant one, thus determining the major product. For example, in a reaction that could yield both syn and anti addition products, the transition states for both pathways would be modeled, and their relative energies would indicate the stereochemical outcome. Similarly, for reactions where a reagent can add to different positions on the molecule, the activation energies for each possible addition would be calculated to predict the regioselectivity.

Reaction Mechanisms and Reactivity of Cis 1 Chloro 1 Butene

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

The π-bond of cis-1-chloro-1-butene allows it to undergo electrophilic addition reactions. However, the chlorine substituent introduces electronic effects that influence the rate and selectivity of these reactions compared to simple alkenes.

The addition of hydrogen halides (HX) to an unsymmetrical alkene is governed by Markovnikov's rule, which states that the proton adds to the carbon atom that results in the formation of the more stable carbocation intermediate. chemguide.co.ukmasterorganicchemistry.com In the case of this compound (CH₃CH₂CH=CHCl), protonation can occur at two positions on the double bond, C1 or C2.

Protonation at C1: This would form a secondary carbocation at C2 (CH₃CH₂C⁺H−CH₂Cl).

Protonation at C2: This would form a carbocation at C1 (CH₃CH₂CH₂−C⁺HCl). This intermediate is an α-chloro carbocation.

The stability of the resulting carbocation determines the regioselectivity of the reaction. The chlorine atom exerts two opposing electronic effects: an electron-withdrawing inductive effect, which destabilizes a nearby positive charge, and a resonance effect, where its lone pairs can donate electron density to stabilize an adjacent carbocation. For chlorine, the inductive effect typically outweighs the resonance effect, thus destabilizing the α-chloro carbocation. Therefore, the addition of HX is predicted to proceed via the more stable secondary carbocation, leading to the formation of 1,2-dichloro-butane as the major product. libretexts.orgyoutube.com

Table 1: Predicted Products of Hydrogen Halide Addition to this compound

Reactant Reagent Predicted Major Product Mechanism Principle
This compound HCl 1,2-Dichlorobutane Formation of the more stable secondary carbocation intermediate. pressbooks.pub

Halogenation: The addition of halogens (like Br₂ or Cl₂) to alkenes typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comchemistrysteps.comyoutube.com This mechanism leads to anti-addition, where the two halogen atoms add to opposite faces of the double bond. libretexts.org For a cis-alkene like this compound, anti-addition results in the formation of a racemic mixture of enantiomers. The initial electrophilic attack of the halogen forms a three-membered ring intermediate. The subsequent backside attack by the halide ion opens this ring. masterorganicchemistry.comchemistrysteps.com

Halohydrin Formation: When halogenation is performed in a nucleophilic solvent like water, a halohydrin is formed. youtube.comlibretexts.org The reaction still proceeds via a halonium ion. Water, acting as the nucleophile, attacks one of the carbons of the cyclic intermediate to open the ring. masterorganicchemistry.comlibretexts.org The attack is regioselective, occurring at the more substituted carbon, which can better support a partial positive charge in the transition state. masterorganicchemistry.compearson.com The stereochemistry is also anti, as the water molecule attacks from the side opposite the halonium ion bridge. youtube.com For this compound, this would result in the hydroxyl group adding to C2 and the new halogen to C1, with an anti stereochemical relationship.

Table 2: Stereochemical and Regiochemical Outcomes of Halogenation and Halohydrin Formation

Reaction Reagents Intermediate Stereochemistry Regioselectivity Predicted Product
Halogenation Br₂ in CCl₄ Bromonium ion Anti-addition masterorganicchemistry.com Not applicable (1R,2S)-1,2-Dibromo-1-chlorobutane and (1S,2R)-1,2-Dibromo-1-chlorobutane (racemic mixture)

The concept of 1,2- versus 1,4-addition applies to conjugated systems, such as conjugated dienes, where a resonance-stabilized allylic carbocation is formed as an intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org this compound is not a conjugated diene; it possesses a single, isolated double bond. Therefore, reaction pathways involving 1,4-addition are not applicable to the electrophilic addition reactions of this compound. pearson.commasterorganicchemistry.com

Radical Initiated Reactions and Their Stereochemical Outcome

Radical reactions involving this compound are characterized by the involvement of highly reactive species with unpaired electrons. These reactions are typically initiated by heat or light and proceed via a chain mechanism. The stereochemical outcome of these reactions is dictated by the geometry of the intermediate radical species.

Reaction with Chlorine Atoms and Product Distributions

The reaction of this compound with chlorine atoms (Cl•) primarily proceeds through two competitive pathways: addition of the chlorine atom to the carbon-carbon double bond and abstraction of an allylic hydrogen atom. The predominant mechanism is the addition to the double bond, which is an energetically favorable process. libretexts.orgresearchgate.net

The addition of a chlorine atom to the π-bond of this compound can occur at either carbon of the double bond, leading to the formation of two possible radical intermediates. The subsequent reaction of these intermediates with a chlorine molecule (Cl₂) yields dichlorinated products.

Addition to C1: Forms a 1,2-dichloro-1-butyl radical.

Addition to C2: Forms a 1,1-dichloro-2-butyl radical.

The stability of the resulting radical intermediate influences the regioselectivity of the addition. The radical formed by addition to the carbon atom that results in the more stable radical species will be favored. libretexts.org The allylic radical formed through hydrogen abstraction is also a possibility, which can lead to the formation of positional isomers upon subsequent reaction with chlorine. nih.gov While specific product distribution ratios for this compound are not detailed in the provided literature, the reaction is expected to yield a mixture of diastereomeric 1,1,2-trichlorobutanes and other chlorinated butanes.

Free Radical Addition Mechanisms

Free radical addition to alkenes is a chain reaction that involves three distinct stages: initiation, propagation, and termination. wikipedia.org This mechanism is responsible for the anti-Markovnikov addition of species like hydrogen bromide (HBr) in the presence of peroxides. libretexts.orgpharmaguideline.com

Initiation: The reaction begins with the homolytic cleavage of a weak bond in an initiator molecule to generate free radicals. wikipedia.org For example, peroxides can be used to generate alkoxy radicals. This radical then reacts with a molecule like HBr to produce a bromine radical. libretexts.org

Propagation: This stage consists of two steps. First, the generated bromine radical adds to the double bond of this compound. This addition occurs regioselectively to form the more stable carbon radical intermediate. libretexts.org In the second step, this carbon radical abstracts a hydrogen atom from another HBr molecule, forming the alkyl halide product and regenerating a bromine radical, which continues the chain. wikipedia.org

Termination: The chain reaction concludes when two radical species combine to form a non-radical product. wikipedia.org

The key steps of the free radical addition mechanism are summarized in the table below.

StageDescriptionExample Reaction (using HBr)
Initiation A radical is created from a non-radical precursor.ROOR → 2 RO•RO• + HBr → ROH + Br•
Propagation A radical reacts with a non-radical to produce a new radical.Br• + CH₃CH₂CH=CHCl → CH₃CH₂CH(Br)CH•(Cl) CH₃CH₂CH(Br)CH•(Cl) + HBr → CH₃CH₂CH(Br)CH₂(Cl) + Br•
Termination Two radicals react to form a non-radical species.Br• + Br• → Br₂ 2 R• → R-R

Isomerization Reactions of this compound

Isomerization reactions involve the conversion of a molecule into an isomer with a different arrangement of atoms. For this compound, these reactions include cis-trans isomerization around the double bond, as well as skeletal and positional isomerization.

Thermal and Catalyzed Cis-Trans Isomerization

The conversion between cis- and trans-1-chloro-1-butene involves rotation around the carbon-carbon double bond, a process that is normally restricted.

Thermal Isomerization: In the absence of a catalyst, the cis-trans isomerization can be induced by providing sufficient thermal energy to overcome the activation energy barrier for rotation around the π-bond. This process occurs spontaneously in the dark as the trans isomer is generally more stable than the cis isomer. nih.gov The reaction typically follows first-order kinetics. nih.gov

Catalyzed Isomerization: The activation energy for isomerization can be significantly lowered by a catalyst. For example, iodine can catalyze the isomerization of cis-2-butene. libretexts.org The mechanism involves the dissociation of an iodine molecule (I₂) into two iodine atoms. One iodine atom adds to the double bond of the cis-alkene, breaking the π-bond and forming a C-C single bond. Rotation can then occur freely around this single bond. The iodine atom subsequently dissociates, reforming the double bond and yielding the more stable trans-isomer. libretexts.org This catalytic cycle effectively provides a lower energy pathway for the conversion. libretexts.org

Isomerization TypeDriving Force / CatalystKey Mechanistic Feature
Thermal HeatOvercoming the rotational energy barrier of the C=C bond.
Catalyzed Iodine (I₂)Reversible addition of a catalyst atom (I•) breaks the π-bond, allowing C-C single bond rotation.

Skeletal and Positional Isomerization Mechanisms

Beyond cis-trans isomerization, 1-chloro-1-butene can undergo rearrangements that alter its carbon skeleton or the position of the double bond and substituent.

Positional Isomerization: This type of isomerization involves moving the double bond or the chlorine atom to a different position in the carbon chain. For instance, this compound could isomerize to 2-chloro-1-butene or 1-chloro-2-butene. These reactions can be facilitated by acid catalysts, which protonate the double bond to form a carbocation intermediate. A subsequent deprotonation at a different carbon atom can lead to a shift in the double bond's position.

Skeletal Isomerization: This process changes the connectivity of the carbon backbone, for example, converting a straight-chain butene into isobutylene. Such reactions are typically catalyzed by solid acids like zeolites at high temperatures. abo.fi The mechanism involves the formation of carbocation intermediates on the catalyst surface. These intermediates can undergo rearrangement, such as a hydride or methyl shift, to form a different, often more stable, carbocation. Subsequent deprotonation yields the skeletal isomer. abo.fi While efficient for butenes, this process is a potential pathway for substituted butenes as well.

Application of Cis 1 Chloro 1 Butene in Advanced Organic Synthesis and Polymer Chemistry

Role as a Key Intermediate in Fine Chemical Synthesis

Cis-1-chloro-1-butene serves as a versatile building block in organic synthesis due to the reactivity of its carbon-chlorine bond and the carbon-carbon double bond. The vinyl chloride functional group is a precursor for various transformations, including cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds.

Precursor to Multi-Substituted Aromatic and Heterocyclic Systems

While specific literature detailing the use of this compound as a direct precursor to multi-substituted aromatic and heterocyclic systems is not extensively documented, the reactivity of vinyl halides, in general, is well-established in this context. Methodologies such as the Heck-Mizoroki reaction allow for the vinylation of aryl halides, and conversely, vinyl halides can be coupled with various aromatic partners. nih.govnih.gov For instance, palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of vinylarenes from aryl halides and an ethylene (B1197577) source. nih.gov

Furthermore, copper-catalyzed cross-coupling reactions have emerged as an efficient method for the synthesis of N-vinyl heterocycles and aryl vinyl ethers from vinyl halides. nih.gov These reactions often proceed with retention of stereochemistry, which would be crucial for a substrate like this compound. The photochemistry of vinyl halides has also been explored for the synthesis of heterocycles through the generation of vinyl cations which can react with species like the azide (B81097) anion. acs.org Given these established methods for vinyl halides, it is chemically plausible that this compound could serve as a precursor for stereochemically defined aromatic and heterocyclic compounds, although specific industrial or widespread academic application is not prominently reported.

Building Block for Complex Natural Product Synthesis

The incorporation of small, functionalized building blocks is a key strategy in the total synthesis of complex natural products. Vinyl halides are valuable intermediates in this regard, often participating in late-stage diversification or key bond-forming reactions. While the direct application of this compound in the total synthesis of a specific complex natural product is not widely reported in scientific literature, its structural motif is relevant. The butene backbone and the reactive vinyl chloride handle could, in principle, be elaborated into more complex structures. General strategies for natural product synthesis often rely on robust and predictable reactions, and the well-understood chemistry of vinyl halides makes them attractive for such purposes.

Participation in Polymerization Reactions

The vinyl group in this compound suggests its potential as a monomer or comonomer in polymerization reactions. However, detailed studies focusing specifically on this isomer are limited in the available literature.

Monomer in Specialty Polymer Production

There is a lack of specific research findings detailing the homopolymerization of this compound for the production of specialty polymers. The reactivity of vinyl chlorides in polymerization can be influenced by the stability of the resulting radical or cationic intermediates, and substitution patterns on the double bond can significantly affect polymerization kinetics and the properties of the resulting polymer. Without dedicated studies, the utility of this compound as a homopolymer remains speculative.

Copolymerization Studies and Polyolefin Synthesis

Stereoselective Incorporation into Peptidomimetics and Bioactive Analogues

Peptidomimetics are compounds that mimic the structure and function of peptides, often with improved stability or bioavailability. The stereoselective synthesis of these molecules is crucial for their biological activity.

While there is no direct evidence in the searched literature for the stereoselective incorporation of this compound into peptidomimetics, the use of vinyl groups in the synthesis of modified peptides and their mimics is a known strategy. For example, vinyl sulfonamides can be used for the macrocyclization of peptides through thiol-Michael addition reactions. nih.govnih.gov The vinyl chloride moiety of this compound offers a potential handle for bioorthogonal reactions or for stereospecific cross-coupling reactions to attach the butene scaffold to a peptide backbone or a similar bioactive molecule. The cis stereochemistry of the double bond could be used to enforce a specific conformation in the resulting analogue. However, the development of synthetic protocols to achieve this incorporation for this compound specifically has not been reported in the available scientific literature.

Environmental Transformation and Degradation Pathways of Chloroalkenes Including Cis 1 Chloro 1 Butene

Photochemical Transformation Pathways

Direct absorption of solar radiation can lead to the photochemical transformation of chloroalkenes. This process is contingent on the molecule's ability to absorb light in the actinic region of the solar spectrum and the efficiency of the subsequent chemical reactions.

The direct photolysis of chloroalkenes in the atmosphere is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the carbon-chlorine (C-Cl) or carbon-carbon (C=C) bonds. For chlorinated ethylenes, photodissociation is a known atmospheric removal process. Upon absorption of UV photons, the molecule is promoted to an excited electronic state. Dissociation can then occur, often leading to the formation of a chlorine atom and a corresponding vinyl radical.

The efficiency of direct photolysis is determined by the molecule's absorption cross-section at different wavelengths and the quantum yield of the dissociation process. The absorption spectrum of a molecule dictates the wavelengths of light it can absorb, and for most chloroalkenes, this falls within the UV region of the solar spectrum.

Specific data on the UV absorption spectrum and photolysis quantum yields for cis-1-chloro-1-butene are not available in the surveyed literature. However, studies on other chloroalkenes, such as the dichloroethylenes, show that they absorb UV radiation in the atmospherically relevant wavelength range of 222–304 nm. researchgate.net The quantum yield, which is the fraction of absorbed photons that result in a chemical reaction, is a critical parameter for determining the atmospheric lifetime with respect to photolysis. For some dichloroethylene isomers, the quantum yield for Cl atom production has been shown to be wavelength-dependent. researchgate.net Without experimental data for this compound, its atmospheric photolysis rate cannot be accurately quantified.

Indirect Phototransformation via Radical Reactions

The dominant atmospheric degradation pathways for most alkenes, including chloroalkenes, are initiated by reactions with highly reactive radical species. These radicals are themselves products of atmospheric photochemistry.

The hydroxyl radical (OH) is a primary oxidant in the troposphere, and its reaction with this compound is expected to be a significant removal mechanism. The reaction typically proceeds via the addition of the OH radical to the double bond, forming a chloro-hydroxyalkyl radical. This radical then undergoes further reactions, often in the presence of oxygen, leading to the formation of various oxidation products.

While direct kinetic data for the reaction of OH radicals with this compound is not available in the reviewed literature, a study on 4-chloro-1-butene has been conducted. It is important to note that the position of the chlorine atom in 4-chloro-1-butene is on a saturated carbon, which will influence the reaction rate differently than a chlorine atom on the double bond as in this compound. Therefore, the following data should be considered with caution as an approximation.

ReactantRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Reference Compound
4-chloro-1-butene(2.63 ± 0.96) × 10⁻¹¹-

Ozonolysis is another important atmospheric degradation pathway for alkenes. The reaction of ozone with the carbon-carbon double bond leads to the formation of a primary ozonide, which is unstable and rapidly decomposes to form a Criegee intermediate and a carbonyl compound. The Criegee intermediate can then undergo further reactions, contributing to the formation of secondary organic aerosols and other atmospheric pollutants.

The reactivity of chloroalkenes with ozone is influenced by the number and position of chlorine atoms on the double bond. Generally, the presence of electron-withdrawing chlorine atoms deactivates the double bond towards electrophilic attack by ozone, leading to lower reaction rate constants compared to their non-chlorinated counterparts. manchester.ac.uk

Specific kinetic data for the reaction of ozone with this compound is not available in the reviewed literature. However, studies on other chlorinated alkenes provide insight into the expected reactivity. manchester.ac.uk

ReactantRate Constant (k) at 292-409 K (cm³ molecule⁻¹ s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
cis-1,2-dichloroethene1.22 x 10⁻¹⁵30.80 ± 0.79
trans-1,2-dichloroethene9.3 x 10⁻¹⁶23.18 ± 0.59
trichloroethene1.6 x 10⁻¹⁰65.2 ± 2.8
tetrachloroethene6 x 10⁻⁴116.9 ± 5.6
2-chloropropene1.7 x 10⁻¹⁴29.5 ± 1.8
3-chloro-1-butene4.2 x 10⁻¹⁵18.67 ± 0.96

In marine and coastal areas, as well as in regions with significant industrial emissions, reactions with chlorine atoms can be a competitive degradation pathway for VOCs. The reaction of Cl atoms with alkenes is typically very fast, proceeding via addition to the double bond.

Direct kinetic data for the reaction of chlorine atoms with this compound is not available in the reviewed literature. However, rate constants for the reaction of Cl atoms with 1-butene and cis-2-butene have been measured and can serve as reasonable proxies to estimate the reactivity of this compound. researchgate.net

ReactantRate Constant (k) at 298 K (10⁻¹⁰ cm³ molecule⁻¹ s⁻¹)Reference Compound
1-butene3.38 ± 0.48n-heptane
cis-2-butene3.76 ± 0.84n-heptane

The reactions of chlorine atoms with alkenes are generally much faster than the corresponding reactions with OH radicals. confex.com

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing cis-1-Chloro-1-butene, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves hydrochlorination of 1-butyne under controlled conditions, with stereochemical control achieved via Zaitsev’s rule. To ensure reproducibility:

  • Detailed Protocols : Provide step-by-step procedures, including reaction temperature, catalyst concentration, and purification techniques (e.g., distillation or chromatography) .
  • Characterization : Confirm product identity using NMR (e.g., chemical shifts for vinyl protons at δ 5.2–5.8 ppm) and GC-MS (molecular ion peak at m/z 90.55) .
  • Purity Validation : Report melting/boiling points and compare with literature values (CAS 7611-86-1) .

Q. Which spectroscopic and thermodynamic datasets are critical for characterizing this compound, and how should discrepancies in literature data be addressed?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H NMR to confirm stereochemistry (coupling constants between vinyl protons, J=1012 HzJ = 10–12\ \text{Hz}) and IR for C-Cl stretching (~550–620 cm1^{-1}) .
  • Thermodynamic Data : Reference NIST-standardized values (enthalpy of formation: ΔHf=38.2 kJ/mol\Delta H_f^\circ = -38.2\ \text{kJ/mol}) .
  • Addressing Discrepancies : Cross-validate with multiple techniques (e.g., Raman spectroscopy for bond vibrations) and consult peer-reviewed databases to resolve inconsistencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes of this compound reactions (e.g., unexpected E/Z ratios)?

  • Methodological Answer :

  • Iterative Analysis : Replicate experiments under varying conditions (solvent polarity, temperature) to isolate variables influencing stereoselectivity .
  • Peer Consultation : Present preliminary data to interdisciplinary teams to identify overlooked factors (e.g., trace moisture affecting catalyst activity) .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict transition states and compare with experimental outcomes .

Q. What computational strategies are recommended for modeling the electronic structure of this compound, and how do they align with experimental findings?

  • Methodological Answer :

  • Quantum Mechanics : Apply Gaussian or ORCA software to calculate HOMO-LUMO gaps and electrostatic potential maps. Validate against experimental UV-Vis spectra (λmax=210 nm\lambda_{\text{max}} = 210\ \text{nm}) .
  • Statistical Validation : Use Chi-square tests to assess deviations between computed (e.g., bond lengths: C-Cl = 1.76 Å) and crystallographic data .

Q. How should researchers design experiments to investigate the kinetic stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Expose the compound to UV light, humidity, or oxidizing agents. Monitor decomposition via HPLC and track half-life (t1/2t_{1/2}) .
  • Error Mitigation : Include control samples and triplicate trials to account for instrumental drift .
  • Ethical Compliance : Adhere to safety protocols for handling volatile organochlorides, as per CI guidelines .

Methodological Frameworks for Research Design

Q. What frameworks (e.g., FINER criteria) are applicable for formulating hypotheses about this compound’s reactivity?

  • Methodological Answer :

  • FINER Criteria : Ensure hypotheses are Feasible (accessible reagents), Interesting (novel mechanistic insights), Novel (unexplored solvent effects), Ethical (waste disposal compliance), and Relevant (applications in polymer chemistry) .
  • PICO Adaptation : Define Population (reaction substrates), Intervention (catalytic systems), Comparison (cis vs. trans isomers), and Outcome (yield/stereoselectivity) .

Q. How can researchers critically evaluate the reliability of published data on this compound’s physicochemical properties?

  • Methodological Answer :

  • Source Hierarchy : Prioritize peer-reviewed journals over preprint repositories. Exclude non-peer-reviewed sources like .
  • Data Triangulation : Compare melting points, spectral data, and synthetic yields across ≥3 independent studies .
  • Limitation Disclosure : Acknowledge instrument sensitivity (e.g., ±0.5°C for melting points) and sample purity thresholds (>95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.